hCA II Binding Affinity: Nanomolar Kd Differentiation from Aliphatic Guanidine Comparators
5-Guanidinoisophthalic acid exhibits high-affinity binding to human carbonic anhydrase II (hCA II) with a reported Kd of 290 nM [1]. This binding affinity is substantially higher than that of simpler, aliphatic guanidine derivatives. For instance, guanidinoacetic acid, an endogenous guanidine-containing metabolite, displays a markedly weaker inhibition profile against related carbonic anhydrase isoforms, with a reported Ki of 3.70 μM (3700 nM) against hCA I [2]. This represents a ~12.8-fold improvement in binding affinity for 5-guanidinoisophthalic acid over a structurally simpler guanidine comparator, underscoring the critical contribution of the isophthalic acid scaffold to molecular recognition.
| Evidence Dimension | Binding Affinity to Human Carbonic Anhydrase |
|---|---|
| Target Compound Data | Kd = 290 nM (hCA II) |
| Comparator Or Baseline | Guanidinoacetic acid: Ki = 3.70 μM (3700 nM, hCA I) |
| Quantified Difference | ~12.8-fold higher affinity (lower Kd value) |
| Conditions | ThermoFluor assay (hCA II); Stopped-flow CO2 hydration assay (hCA I) |
Why This Matters
This quantifiable affinity advantage positions 5-guanidinoisophthalic acid as a more potent and selective starting point for developing carbonic anhydrase-targeting probes or therapeutics compared to simpler guanidine analogs.
- [1] BindingDB. (n.d.). PrimarySearch_ki: Binding affinity to human carbonic anhydrase 2. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidkd&monomerid=10887&column=Kd&startPg=0&Increment=50&submit=Search View Source
- [2] BindingDB. (n.d.). DataKi for Guanidinoacetic acid. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133395 View Source
